molecular formula C13H21NO6 B13449569 rac-(2R,5S)-1-[(tert-butoxy)carbonyl]-5-(ethoxycarbonyl)pyrrolidine-2-carboxylic acid

rac-(2R,5S)-1-[(tert-butoxy)carbonyl]-5-(ethoxycarbonyl)pyrrolidine-2-carboxylic acid

Cat. No.: B13449569
M. Wt: 287.31 g/mol
InChI Key: ZKEHIVOFKXKDQN-BDAKNGLRSA-N
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Description

rac-(2R,5S)-1-[(tert-butoxy)carbonyl]-5-(ethoxycarbonyl)pyrrolidine-2-carboxylic acid: is a complex organic compound that features a pyrrolidine ring substituted with tert-butoxycarbonyl and ethoxycarbonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac-(2R,5S)-1-[(tert-butoxy)carbonyl]-5-(ethoxycarbonyl)pyrrolidine-2-carboxylic acid typically involves the protection of amino acids or related compounds using tert-butoxycarbonyl (Boc) groups. The reaction conditions often include the use of Boc anhydride in the presence of a base such as triethylamine. The ethoxycarbonyl group can be introduced through esterification reactions using ethanol and a suitable catalyst .

Industrial Production Methods: Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been developed to introduce tert-butoxycarbonyl groups into various organic compounds in a more sustainable and versatile manner .

Chemical Reactions Analysis

Types of Reactions: rac-(2R,5S)-1-[(tert-butoxy)carbonyl]-5-(ethoxycarbonyl)pyrrolidine-2-carboxylic acid can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to remove protective groups or reduce functional groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

rac-(2R,5S)-1-[(tert-butoxy)carbonyl]-5-(ethoxycarbonyl)pyrrolidine-2-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a protecting group for amino acids.

    Biology: Studied for its potential role in biochemical pathways and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic applications, including drug development and delivery systems.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of rac-(2R,5S)-1-[(tert-butoxy)carbonyl]-5-(ethoxycarbonyl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The tert-butoxycarbonyl group acts as a protecting group, preventing unwanted reactions at specific sites on the molecule. This allows for selective reactions to occur at other functional groups, facilitating complex synthetic processes .

Comparison with Similar Compounds

  • rac-(2R,3S)-3-{[(tert-butoxy)carbonyl]amino}piperidine-2-carboxylic acid
  • tert-butoxycarbonyl-protected amino acids

Comparison: rac-(2R,5S)-1-[(tert-butoxy)carbonyl]-5-(ethoxycarbonyl)pyrrolidine-2-carboxylic acid is unique due to its specific substitution pattern on the pyrrolidine ring. This structural feature distinguishes it from other similar compounds and provides unique reactivity and applications in synthetic chemistry .

Properties

Molecular Formula

C13H21NO6

Molecular Weight

287.31 g/mol

IUPAC Name

(2R,5S)-5-ethoxycarbonyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C13H21NO6/c1-5-19-11(17)9-7-6-8(10(15)16)14(9)12(18)20-13(2,3)4/h8-9H,5-7H2,1-4H3,(H,15,16)/t8-,9+/m1/s1

InChI Key

ZKEHIVOFKXKDQN-BDAKNGLRSA-N

Isomeric SMILES

CCOC(=O)[C@@H]1CC[C@@H](N1C(=O)OC(C)(C)C)C(=O)O

Canonical SMILES

CCOC(=O)C1CCC(N1C(=O)OC(C)(C)C)C(=O)O

Origin of Product

United States

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